Dimethyl 4-hydroxyisophthalate
Overview
Description
Dimethyl 4-hydroxyisophthalate is an organic compound with the molecular formula C10H10O5This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform . It is commonly used in chemical synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-hydroxyisophthalate can be synthesized through the esterification of 4-hydroxyisophthalic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-hydroxyisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxyisophthalic acid.
Reduction: 4-Hydroxyisophthalic alcohol.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Dimethyl 4-hydroxyisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance polymers, coatings, and plasticizers .
Mechanism of Action
The mechanism of action of Dimethyl 4-hydroxyisophthalate involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different products depending on the enzyme involved. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function in biological systems .
Comparison with Similar Compounds
Methyl salicylate:
Dimethyl terephthalate: Similar ester compound but with different positioning of functional groups.
Dimethyl isophthalate: Similar ester compound but lacks the hydroxyl group
Uniqueness: Dimethyl 4-hydroxyisophthalate is unique due to the presence of both ester and hydroxyl functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
dimethyl 4-hydroxybenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBUJVBOIXVVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064075 | |
Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-24-0 | |
Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5985-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl 4-hydroxyisophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5985-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109108 | |
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Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-hydroxyisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL 4-HYDROXYISOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57C256V9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Dimethyl 4-hydroxyisophthalate formed during reactions involving magnesium methoxide and what does this tell us about its reactivity?
A: [] this compound is formed as the major product when dimethyl xanthophanic enol (1) is treated with a large excess (>6:1 molar ratio) of magnesium methoxide. This reaction proceeds through a series of steps involving methoxide-initiated pyran opening, followed by a Claisen condensation on the resulting magnesium chelated intermediate. The high yield of this compound under these conditions suggests that the magnesium chelation plays a crucial role in directing the reaction pathway towards Claisen condensation and away from alternative reactions like aldol condensation, which dominates at lower magnesium methoxide concentrations. This highlights the importance of reaction conditions and the presence of metal ions in influencing product formation.
Q2: Are there other compounds structurally similar to this compound encountered in these reactions? What can their formation tell us about the influence of reaction conditions?
A: [] Yes, several compounds structurally related to this compound are observed in reactions involving dimethyl xanthophanic enol and varying amounts of magnesium methoxide. These include:
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